molecular formula C21H21ClN2O4 B5082502 Ethyl 4-(3-{[2-(4-chlorophenyl)ethyl]amino}-2,5-dioxopyrrolidin-1-yl)benzoate

Ethyl 4-(3-{[2-(4-chlorophenyl)ethyl]amino}-2,5-dioxopyrrolidin-1-yl)benzoate

Cat. No.: B5082502
M. Wt: 400.9 g/mol
InChI Key: AUNMDPWWHUFEKV-UHFFFAOYSA-N
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Description

Ethyl 4-(3-{[2-(4-chlorophenyl)ethyl]amino}-2,5-dioxopyrrolidin-1-yl)benzoate is a complex organic compound with potential applications in various fields of scientific research. This compound features a benzoate ester linked to a pyrrolidinone ring, which is further substituted with a chlorophenyl ethylamino group. The unique structure of this compound makes it an interesting subject for chemical synthesis and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(3-{[2-(4-chlorophenyl)ethyl]amino}-2,5-dioxopyrrolidin-1-yl)benzoate typically involves multiple steps, starting from readily available starting materials. One common approach includes the following steps:

    Formation of the Pyrrolidinone Ring: The pyrrolidinone ring can be synthesized through a cyclization reaction involving a suitable amine and a dicarboxylic acid derivative.

    Introduction of the Chlorophenyl Ethylamino Group: This step involves the nucleophilic substitution of the pyrrolidinone ring with a chlorophenyl ethylamine derivative under basic conditions.

    Esterification: The final step involves the esterification of the benzoic acid derivative with ethanol in the presence of an acid catalyst to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, controlled temperatures, and efficient purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(3-{[2-(4-chlorophenyl)ethyl]amino}-2,5-dioxopyrrolidin-1-yl)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the carbonyl groups to alcohols or amines.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions to introduce new substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

Ethyl 4-(3-{[2-(4-chlorophenyl)ethyl]amino}-2,5-dioxopyrrolidin-1-yl)benzoate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studies of enzyme inhibition and receptor binding.

    Industry: Used in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of Ethyl 4-(3-{[2-(4-chlorophenyl)ethyl]amino}-2,5-dioxopyrrolidin-1-yl)benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 4-(3-{[2-(4-fluorophenyl)ethyl]amino}-2,5-dioxopyrrolidin-1-yl)benzoate
  • Ethyl 4-(3-{[2-(4-bromophenyl)ethyl]amino}-2,5-dioxopyrrolidin-1-yl)benzoate
  • Ethyl 4-(3-{[2-(4-methylphenyl)ethyl]amino}-2,5-dioxopyrrolidin-1-yl)benzoate

Uniqueness

Ethyl 4-(3-{[2-(4-chlorophenyl)ethyl]amino}-2,5-dioxopyrrolidin-1-yl)benzoate is unique due to the presence of the chlorophenyl group, which can influence its reactivity and interaction with biological targets. This makes it distinct from similar compounds with different substituents on the aromatic ring.

Properties

IUPAC Name

ethyl 4-[3-[2-(4-chlorophenyl)ethylamino]-2,5-dioxopyrrolidin-1-yl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21ClN2O4/c1-2-28-21(27)15-5-9-17(10-6-15)24-19(25)13-18(20(24)26)23-12-11-14-3-7-16(22)8-4-14/h3-10,18,23H,2,11-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUNMDPWWHUFEKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)N2C(=O)CC(C2=O)NCCC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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